"5-Oxo-4-phenylhexanoic acid" chemical structure and characterization
"5-Oxo-4-phenylhexanoic acid" chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential synthesis of 5-Oxo-4-phenylhexanoic acid. The information is intended to support research and development activities where this molecule may be of interest.
Chemical Structure and Identification
5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid featuring a phenyl group at the alpha-position relative to the ketone. This structure offers multiple functional sites for chemical modification.
IUPAC Name: (4R)-5-oxo-4-phenylhexanoic acid (for the specific enantiomer)[1] Common Name: Caprochlorone[2][3] CAS Number: 20017-19-0[4] Molecular Formula: C₁₂H₁₄O₃[1]
Chemical Structure:
Note: The above DOT script is a conceptual representation and may not render a perfect chemical structure. The IUPAC name and SMILES string CC(=O)C(CCC(=O)O)C1=CC=CC=C1 define the precise structure.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for 5-Oxo-4-phenylhexanoic acid is not widely published, computed properties and data from closely related analogs provide valuable characterization insights.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| Molecular Weight | 206.24 g/mol | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |
| XLogP3 | 1.4 | Computed by XLogP3[1] |
| Melting Point | Not available | Data for the pure acid is not published in the searched sources. |
| Boiling Point | Not available | Data for the pure acid is not published in the searched sources. |
| Melting Point (1-aminoadamantane salt) | 198.8-199.8° C | A patent reports the melting point for the salt with 1-aminoadamantane.[2][3] |
Spectroscopic Characterization (Expected)
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¹H NMR:
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Aromatic Protons: Multiplet signals expected in the range of δ 7.2-7.4 ppm corresponding to the monosubstituted phenyl ring.
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Aliphatic Protons: Methylene (CH₂) and methine (CH) protons of the hexanoic acid chain would appear as complex multiplets between δ 2.0-4.0 ppm.
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Methyl Protons: A singlet for the terminal methyl group (position 6) would be expected around δ 2.1 ppm.
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Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable.
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¹³C NMR:
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Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (~170-180 ppm) and one for the ketone carbonyl (>200 ppm).
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Aromatic Carbons: Signals would appear in the typical aromatic region of ~125-145 ppm.
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Aliphatic Carbons: Signals corresponding to the methyl, methylene, and methine carbons would be observed in the upfield region (~20-60 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
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C=O Stretches: Two distinct, strong absorption bands are expected. One for the carboxylic acid carbonyl (~1710 cm⁻¹) and another for the ketone carbonyl (~1720 cm⁻¹). Data from a related derivative shows ester and ketone C=O stretches around 1740 cm⁻¹ and 1680 cm⁻¹ respectively.[5]
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) for C₁₂H₁₄O₃ would be observed at m/z 206.09. Fragmentation would likely involve the loss of the carboxyl group (-45 Da) and cleavage adjacent to the carbonyl and phenyl groups.
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Experimental Protocols
A specific, detailed synthesis protocol for 5-Oxo-4-phenylhexanoic acid is not explicitly detailed in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of a protected derivative, which utilizes a Mannich-type reaction.[5]
Proposed Synthesis Workflow: Michael Addition
A common method for synthesizing γ-keto acids involves the Michael addition of an enolate to an α,β-unsaturated carbonyl compound.
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Reactant Preparation: Phenylacetone (B166967) would serve as the ketone component, and acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate) would be the Michael acceptor.
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Base-Catalyzed Addition: In the presence of a suitable base (e.g., sodium ethoxide in ethanol), the enolate of phenylacetone is generated. This enolate then attacks the β-carbon of the acrylate.
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Work-up and Hydrolysis: The reaction is quenched with an acid. If an ester was used as the acceptor, a subsequent hydrolysis step (e.g., using aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.
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Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis and purification of 5-Oxo-4-phenylhexanoic acid.
Biological Activity
Information on the specific biological signaling pathways involving 5-Oxo-4-phenylhexanoic acid is limited. However, patent literature indicates that the compound, referred to as caprochlorone, demonstrates potential antiviral properties. Specifically, it has been used to form salts with the antiviral agent 1-aminoadamantane, and these resulting compounds show activity against various influenza strains.[2][3] This suggests a potential application in the development of antiviral therapeutics, although the mechanism of action is not described.
Caption: Logical relationship of 5-Oxo-4-phenylhexanoic acid in forming an active antiviral salt.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate | 1456803-33-0 | Benchchem [benchchem.com]
